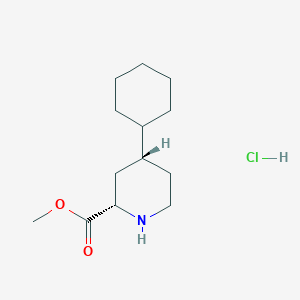

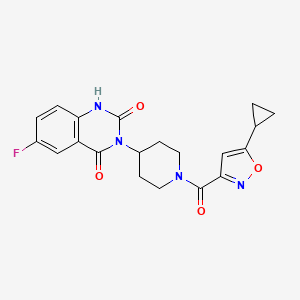

2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Enantioselective Cycloaddition

The combination of chiral primary amine and o-fluorobenzoic acid promotes an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, offering a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity. This process is significant for the synthesis of complex nitrogen-containing compounds, which have potential applications in pharmaceuticals and agrochemicals (Liu et al., 2013).

Antimicrobial and Cytotoxic Activity

A nitrogen sulphur Schiff base demonstrated antimicrobial and cytotoxic activities when reacted with Ni(II), Cd(II), and Zn(II) metal salts to form new coordinated complexes. Such complexes have potential applications in the development of new antimicrobial agents and cancer therapeutics (Hussain et al., 2019).

Heteroarylation of Indolylzinc Derivatives

Palladium(0)-catalyzed coupling offers an efficient method for the preparation of (2-pyridyl)indoles, which are valuable intermediates in the synthesis of indole alkaloids. This method demonstrates the utility of such compounds in the synthesis of complex natural products, highlighting their importance in drug discovery and development (Amat et al., 1997).

Antioxidant, Antifungal, and Antibacterial Activities

Arylsulfonamide-based quinolines exhibit significant antioxidant, antifungal, and antibacterial activities, indicating their potential as leads for the development of new therapeutic agents addressing oxidative stress and microbial infections (Kumar & Vijayakumar, 2017).

Modulation of Oxidative Damage

Nitroxide free radicals, including piperidine nitroxides, have been studied for their ability to modulate oxidative damage, highlighting their potential therapeutic value in medical settings where oxidative stress plays a role in disease pathology (Goldstein, Samuni, & Merényi, 2008).

properties

IUPAC Name |

2-[3-[(3-nitrophenyl)methylsulfonyl]indol-1-yl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c26-22(23-11-4-1-5-12-23)15-24-14-21(19-9-2-3-10-20(19)24)31(29,30)16-17-7-6-8-18(13-17)25(27)28/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPZFPBKFPZPGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2868471.png)

![ethyl (2E)-4,4,4-trifluoro-3-[(4-methylphenyl)formamido]but-2-enoate](/img/structure/B2868476.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2868478.png)

![5-({[(Anilinocarbonyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2868479.png)

![4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine](/img/structure/B2868480.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid](/img/structure/B2868481.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2868483.png)

![(1H-benzo[d]imidazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2868488.png)

![7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2868489.png)